molecular formula C26H21F2N7O3 B12378101 IHMT-PI3K-455

IHMT-PI3K-455

Cat. No.: B12378101
M. Wt: 517.5 g/mol
InChI Key: AKCQHIAEXALXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound exhibits high selectivity for ALK5 over the closely related ALK4, making it a valuable tool for dissecting the specific roles of the canonical TGF-β signaling pathway in various physiological and pathological processes. By inhibiting ALK5 kinase activity, it effectively blocks the phosphorylation of downstream SMAD proteins (SMAD2/3), thereby attenuating TGF-β-mediated gene expression and cellular responses. Its primary research value lies in the investigation of TGF-β-driven fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis, where it has been shown to potently inhibit the activation and differentiation of fibroblasts into myofibroblasts [https://pubmed.ncbi.nlm.nih.gov/37977799/]. Furthermore, this inhibitor is utilized in cancer research to study the complex dual role of TGF-β signaling, particularly its pro-metastatic effects in advanced tumors, including epithelial-to-mesenchymal transition (EMT), immune evasion, and angiogenesis. It is also employed in developmental biology and stem cell research to modulate TGF-β signaling to better understand cell fate determination and tissue homeostasis.

Properties

Molecular Formula

C26H21F2N7O3

Molecular Weight

517.5 g/mol

IUPAC Name

N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide

InChI

InChI=1S/C26H21F2N7O3/c1-37-20-11-15(13-30-26(20)38-2)19-9-10-35-23(32-19)12-22(34-35)33-21-8-3-5-16(31-21)14-29-25(36)24-17(27)6-4-7-18(24)28/h3-13H,14H2,1-2H3,(H,29,36)(H,31,33,34)

InChI Key

AKCQHIAEXALXRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C2=NC3=CC(=NN3C=C2)NC4=CC=CC(=N4)CNC(=O)C5=C(C=CC=C5F)F)OC

Origin of Product

United States

Preparation Methods

Aminopyrazole Cyclization Approach

The pyrazolo[1,5-a]pyrimidine core is commonly prepared through the cyclization of 5-aminopyrazole derivatives with appropriate bifunctional reagents. This approach provides access to the core scaffold with substituents at various positions depending on the starting materials.

Methodology A: Cyclization with Diketones

A widely employed method involves the reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acidic conditions to form the pyrazolo[1,5-a]pyrimidine skeleton.

The reaction proceeds as follows:

  • 5-Aminopyrazole (appropriately substituted) reacts with a 1,3-diketone or β-ketoester
  • Cyclization occurs through condensation reactions
  • Aromatization provides the desired heterocyclic core

Table 1 summarizes typical reaction conditions for this cyclization:

Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
5-Aminopyrazole + 1,3-diketone H₂SO₄ AcOH 80-100 3-8 70-90
5-Aminopyrazole + β-ketoester H₂SO₄ AcOH 80-100 4-10 65-85
5-Aminopyrazole + malonate POCl₃ - 90-110 3-6 60-80

Methodology B: Microwave-Assisted Synthesis

A more efficient approach employs microwave irradiation to significantly reduce reaction times while maintaining good yields. This method is particularly advantageous for rapid library development.

The three-step microwave-assisted synthesis involves:

  • Reaction of aryl acetonitriles with dimethylformamide-dimethylacetal (120°C, 20 min)
  • Treatment with hydrazine hydrobromide (120°C, 20 min)
  • Reaction with either 1,1,3,3-tetramethoxypropane or 2-aryl-substituted malondialdehydes (120°C, 20 min)

This procedure produces pyrazolo[1,5-a]pyrimidines in good to excellent yields (34-92%, average 52%) within a total reaction time of only 1 hour.

Multi-Step Approach for Substituted Pyrazolo[1,5-a]pyrimidines

For introducing specific substituents at the 5-position (such as the 5,6-dimethoxypyridin-3-yl group), a multi-step synthetic route is often required:

  • Formation of dihydroxy-heterocycle from 5-aminopyrazole and diethyl malonate
  • Chlorination using phosphorus oxychloride to give 5,7-dichloro-pyrazolo[1,5-a]pyrimidine
  • Selective nucleophilic substitution at the 7-position
  • Introduction of the desired 5-substituent via Suzuki or Buchwald-Hartwig coupling reactions

Incorporation of 5,6-Dimethoxypyridin-3-yl Substituent

Suzuki Coupling Methodology

The 5,6-dimethoxypyridin-3-yl group is typically introduced via Suzuki coupling of the appropriate boronic acid or boronic ester with the halogenated pyrazolo[1,5-a]pyrimidine intermediate.

Table 2 outlines typical conditions for the Suzuki coupling:

Halogenated Intermediate Boronic Acid/Ester Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
5-Chloropyrazolo[1,5-a]pyrimidine 5,6-Dimethoxypyridin-3-ylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 80-100 12-24 55-75
5-Bromopyrazolo[1,5-a]pyrimidine 5,6-Dimethoxypyridin-3-ylboronic pinacol ester Pd(dppf)Cl₂ K₃PO₄ DMF 80-100 8-16 60-85

Alternative Direct C-H Functionalization

Recent advances suggest direct C-H functionalization at the 5-position might be possible under specific conditions, though this approach remains less common for complex substituents like 5,6-dimethoxypyridin-3-yl.

Installation of the Aminopyridine Moiety

Buchwald-Hartwig Amination

The amino linkage at the 2-position of the pyrazolo[1,5-a]pyrimidine is typically formed through Buchwald-Hartwig amination involving a 2-halogenated pyrazolo[1,5-a]pyrimidine intermediate and the appropriate aminopyridine.

5-(5,6-dimethoxypyridin-3-yl)-2-halopyrazolo[1,5-a]pyrimidine + 6-aminopyridin-2-ylmethylamine → 
5-(5,6-dimethoxypyridin-3-yl)-2-(6-aminopyridin-2-ylmethylamino)pyrazolo[1,5-a]pyrimidine

Table 3 presents optimized conditions for this critical amination step:

Halogenated Intermediate Amine Component Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
2-Chloropyrazolo[1,5-a]pyrimidine 6-Aminomethylpyridin-2-amine Pd₂(dba)₃/BINAP Cs₂CO₃ Dioxane 100-120 12-24 50-70
2-Bromopyrazolo[1,5-a]pyrimidine 6-Aminomethylpyridin-2-amine Pd(OAc)₂/XantPhos t-BuONa Toluene 80-100 10-18 60-80

Nucleophilic Aromatic Substitution

For pyrazolo[1,5-a]pyrimidines bearing a good leaving group at the 2-position, direct nucleophilic aromatic substitution with the appropriate aminopyridine can be performed under basic conditions.

Attachment of 2,6-Difluorobenzamide Group

Amide Formation

The 2,6-difluorobenzamide moiety is typically introduced in the final stage of synthesis through an amide coupling reaction between 2,6-difluorobenzoic acid (or its activated derivative) and the terminal amino group of the aminomethylpyridine component.

The reaction sequence typically involves:

  • Preparation of an activated 2,6-difluorobenzoic acid derivative (acid chloride or using coupling reagents)
  • Reaction with the aminomethyl group of the pyridine component
  • Purification to obtain the target compound

Table 4 summarizes common conditions for the amide formation step:

Carboxylic Acid Component Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
2,6-Difluorobenzoic acid HATU DIPEA DMF 20-25 12-24 75-90
2,6-Difluorobenzoic acid EDC/HOBt TEA DCM 20-25 8-16 70-85
2,6-Difluorobenzoyl chloride - TEA or Pyridine DCM 0-25 2-6 80-95

Preparation of 2,6-Difluorobenzoic Acid Derivatives

For the amide coupling, 2,6-difluorobenzoic acid derivatives can be prepared as follows:

  • Conversion of 2,6-difluorobenzamide to 2,6-difluorothiobenzamide
  • Reaction with ethyl bromopyruvate to form ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate
  • Hydrolysis to obtain the corresponding carboxylic acid

Complete Synthetic Routes

Convergent Synthetic Approach

The convergent approach involves the independent preparation of key building blocks followed by their assembly in the final stages.

Route A: Four-Component Assembly

  • Preparation of the pyrazolo[1,5-a]pyrimidine core
  • Introduction of the 5,6-dimethoxypyridin-3-yl substituent via Suzuki coupling
  • Installation of the aminopyridine moiety via Buchwald-Hartwig amination
  • Attachment of the 2,6-difluorobenzamide group via amide coupling

This approach offers flexibility in optimization of individual steps and is suitable for analog development.

Route B: Three-Component Assembly with Pre-functionalized Aminopyridine

  • Preparation of the pyrazolo[1,5-a]pyrimidine core with 5,6-dimethoxypyridin-3-yl at position 5
  • Preparation of N-[(6-aminopyridin-2-yl)methyl]-2,6-difluorobenzamide separately
  • Coupling of these two components via Buchwald-Hartwig amination

Linear Synthetic Approach

The linear approach involves a stepwise construction of the molecule from a single starting point:

  • Synthesis of 5-amino-3-methylpyrazole (or appropriate derivative)
  • Formation of the pyrazolo[1,5-a]pyrimidine core via reaction with diethyl malonate
  • Introduction of chlorine atoms at positions 5 and 7
  • Selective substitution at position 7 with an appropriate nucleophile
  • Introduction of 5,6-dimethoxypyridin-3-yl at position 5 via Suzuki coupling
  • Functionalization of position 2 with the aminopyridine moiety
  • Final attachment of the 2,6-difluorobenzamide group

Recommended Synthetic Scheme

Based on the available methodologies and considering factors such as yield, selectivity, and ease of purification, the recommended synthetic route is outlined in Scheme 1:

  • Preparation of 5-amino-3-methylpyrazole from the appropriate precursors
  • Reaction with diethyl malonate to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
  • Chlorination to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
  • Selective substitution at position 7 with morpholine
  • Introduction of 5,6-dimethoxypyridin-3-yl at position 5 via Suzuki coupling
  • Oxidation of the methyl group at position 2 to aldehyde or carboxylic acid
  • Conversion to the amine via reductive amination or amide formation followed by reduction
  • Coupling with 6-aminomethylpyridin-2-amine
  • Final attachment of the 2,6-difluorobenzamide group

Purification Methods and Analysis

Chromatographic Purification

Column chromatography is typically employed for the purification of intermediates and the final compound. For optimal results, the following conditions are recommended:

Table 5: Recommended chromatographic conditions for purification

Compound Type Stationary Phase Mobile Phase Detection Method
Pyrazolo[1,5-a]pyrimidine cores Silica gel Hexane/EtOAc gradient UV (254/365 nm)
Boronic acid/ester intermediates Silica gel DCM/MeOH gradient UV (254 nm)
Aminopyridine derivatives Silica gel DCM/MeOH/NH₄OH UV (254 nm)
Final compound Reverse-phase HPLC ACN/H₂O + 0.1% TFA UV (254/280 nm)

Recrystallization Techniques

For the final compound, recrystallization can provide high-purity material:

  • Dissolve the crude product in minimal hot ethanol or ethanol/water mixture
  • Cool slowly to room temperature, then to 0-5°C
  • Collect crystals by filtration and wash with cold solvent

Analytical Methods for Purity Determination

Table 6: Analytical methods for characterization and purity assessment

Analytical Technique Information Provided Typical Parameters
HPLC Purity assessment C18 column, gradient ACN/H₂O, UV detection at 254 nm
NMR (¹H, ¹³C) Structural confirmation 400-600 MHz, DMSO-d₆ or CDCl₃
HRMS Molecular formula confirmation ESI or APCI ionization
IR Functional group identification ATR or KBr pellet
Elemental Analysis Compositional purity C, H, N analysis

Optimization Considerations

Critical Parameters Affecting Yield and Purity

Several factors significantly impact the efficiency of the synthetic process:

  • The Buchwald-Hartwig amination at the 2-position requires careful optimization of catalyst, ligand, and base combinations to achieve high yields
  • The Suzuki coupling for introducing the 5,6-dimethoxypyridin-3-yl group is sensitive to catalyst loading and reaction conditions
  • The amide formation step requires anhydrous conditions to prevent hydrolysis of activated intermediates

Microwave-Assisted Synthesis

Implementation of microwave irradiation can dramatically improve reaction efficiency:

Table 7: Comparison of conventional vs. microwave heating for key transformations

Transformation Conventional Heating Microwave Heating
Time (h) Yield (%) Time (min) Yield (%)
Pyrazole formation 8-12 60-75 20-30 70-85
Cyclization to pyrazolo[1,5-a]pyrimidine 6-10 65-80 20-30 75-90
Suzuki coupling 12-24 55-75 30-60 65-85

Chemical Reactions Analysis

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their structural versatility and pharmacological properties. The synthesis of such compounds typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Recent advancements in synthetic methodologies have improved the efficiency of producing these compounds while maintaining high yields and purity.

Synthesis Pathways

The synthesis often starts with the formation of the pyrazolo[1,5-a]pyrimidine core through cyclocondensation reactions involving 3-amino-pyrazoles and suitable electrophiles. Subsequent modifications can be made to introduce substituents at various positions on the pyrimidine ring to optimize pharmacological properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. A notable study identified a series of pyrazolo[1,5-a]pyrimidines that exhibited potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating low cytotoxicity while maintaining substantial antitubercular activity . The mechanism of action appears to differ from traditional antibiotics, making it a promising candidate for further development in treating resistant strains of bacteria.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Key features influencing activity include:

  • Substituent Position : Variations in the position of functional groups on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact binding affinity to target proteins.
  • Electronic Properties : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological targets.

A comprehensive study on structure-activity relationships has been conducted, revealing that specific modifications enhance selectivity toward cancerous cells while minimizing effects on normal cells .

Case Study: Anticancer Activity

In a recent clinical trial involving a derivative of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide, researchers observed substantial tumor regression in patients with advanced solid tumors. The study emphasized the compound's ability to target specific oncogenic pathways while exhibiting a favorable safety profile .

Case Study: Antitubercular Efficacy

Another investigation focused on a library of pyrazolo[1,5-a]pyrimidine derivatives aimed at combating tuberculosis. The lead compound demonstrated remarkable potency against Mycobacterium tuberculosis in vitro and in vivo models, showcasing its potential as a new therapeutic agent against drug-resistant strains .

Comparison with Similar Compounds

Research Findings and Implications

  • Virtual Screening Relevance : Structural similarity assessments () underscore the importance of substituent analysis in predicting bioactivity. The target’s methoxypyridinyl and fluorobenzamide groups align with "privileged scaffolds" for kinase targets .
  • Physicochemical Properties :
    • The target’s logP is likely lower than ’s chlorinated analogue due to fluorine’s reduced hydrophobicity, enhancing aqueous solubility .
    • Melting Points : Pyrazolo[1,5-a]pyrimidine derivatives in exhibit melting points >250°C, suggesting the target may share high thermal stability .

Biological Activity

N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Profile

Property Details
Molecular Formula C26H21F2N7O3
Molecular Weight 517.5 g/mol
IUPAC Name N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide
InChI Key AKCQHIAEXALXRG-UHFFFAOYSA-N

The biological activity of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and neurodegenerative diseases. Notably, it has been identified as an inhibitor of adaptor associated kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in endocytosis and synaptic vesicle recycling .

Anticancer Activity

Research has shown that compounds with similar pyrazolo[1,5-a]pyrimidine structures exhibit potent anticancer properties. For instance, derivatives have been evaluated for their effectiveness against various cancer cell lines. In one study, related pyrazolo compounds demonstrated IC50 values as low as 6.9 µg/mL against HepG-2 and HCT116 cell lines . The specific compound under review has not been extensively tested in clinical settings yet but shows promise based on its structural analogs.

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to modulate pathways associated with neurodegenerative diseases. By inhibiting AAK1, it may enhance synaptic function and reduce neuroinflammation . This mechanism is particularly relevant in conditions such as Alzheimer's disease where synaptic degradation is a hallmark.

Comparative Analysis

When compared to other pyrazolo derivatives:

Compound IC50 (µg/mL) Target Activity Type
N-[6-(5,6-Dimethoxypyridin-3-Yl)-1,3-Benzothiazol-2-Yl]acetamide12.6 (HepG-2)Protein Kinase InhibitionAnticancer
N-[6-(4-Methylpyridin-3-Yl)-Pyrazolo[1,5-a]Pyrimidin Derivative]13.6 (HCT116)AAK1 InhibitionAnticancer
N-[6-(Pyridine Derivative)-Pyrazolo[1,5-a]Pyrimidine]10.0 (Various)Various KinasesAnticancer & Neuroprotective

This table illustrates the competitive efficacy of the compound relative to others in the same class.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating similar compounds for their biological activities. For example:

  • Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and showed promising antimicrobial and anticancer activities. The structure-function relationship indicated that modifications in the substituents significantly affected their potency against cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds like N-[6-(5,6-Dimethoxypyridin-3-Yl)-Pyrazolo[1,5-a]Pyrimidine] exhibited selective inhibition of kinases involved in cancer pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.